2-Chloro-N,5-dimethyl-4-nitroaniline
Description
2-Chloro-N,5-dimethyl-4-nitroaniline is a substituted aniline derivative characterized by a benzene ring functionalized with:
- A chloro group (-Cl) at position 2.
- A nitro group (-NO₂) at position 4.
- An N,N-dimethylamino group (-N(CH₃)₂) at position 1 (para to the nitro group).
- A methyl group (-CH₃) at position 5.
Its molecular formula is C₉H₁₀ClN₃O₂, with a calculated molecular weight of 227.65 g/mol. Nitroanilines are typically electron-deficient due to the nitro group, making them reactive in nucleophilic substitution or reduction reactions .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-N,5-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,1-2H3 |
InChI Key |
WAWCCVTWSREXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC |
Origin of Product |
United States |
Preparation Methods
Starting from 2-Chloro-4-nitroaniline via Methylation
One practical preparation route involves N,N-dimethylation of 2-chloro-4-nitroaniline:
- Reagents & Conditions :
2-Chloro-4-nitroaniline is dissolved in formic acid and cooled to 0°C. Sodium borohydride (NaBH4) is added portion-wise while maintaining temperature below 5°C. The mixture is then warmed to room temperature and stirred for 2 hours. - Work-up :
The reaction mixture is poured into ice water, quenched with ammonium chloride solution to consume excess NaBH4, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated. - Purification :
Flash chromatography on silica gel with 2% ethyl acetate in hexane yields 2-Chloro-N,N-dimethyl-4-nitroaniline. - Yield : Approximately 1.54 g from 1.5 g starting material (around 90% yield depending on scale).
This method is straightforward and effective for introducing dimethyl groups on the aniline nitrogen while retaining chloro and nitro substituents.
Formylation-Nitration-Hydrolysis Route from 3-Chloroaniline
A three-step synthesis starting from 3-chloroaniline includes:
- Formylation :
3-Chloroaniline reacts with formic acid in an inert organic solvent (e.g., isopropyl ether, benzene) under azeotropic dehydration at temperatures below 70°C to form 3-chloroformylaniline. The molar ratio of 3-chloroaniline to formic acid is about 1:1.4–1.5. - Nitration :
The formylated intermediate is nitrated using a mixture of nitric acid and acetic anhydride at -5 to 10°C for 2–2.5 hours to introduce the nitro group at the 5-position. - Hydrolysis :
The nitrated intermediate is hydrolyzed with 20–25% sodium hydroxide under reflux for 1–1.5 hours to yield 5-chloro-2-nitroaniline. - Methylation :
Finally, the amino group is methylated to obtain the N-methyl derivative.
This method is noted for better regioselectivity and fewer by-products compared to older methods using acetyl protection but involves longer reaction times and careful control of reaction conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The high-pressure amination method using liquid ammonia is favored industrially for its high purity and environmental benefits when nitrogen dioxide is used as nitrating agent instead of mixed acid, reducing acid waste and pollution.
The N,N-dimethylation via sodium borohydride in formic acid is a mild reductive methylation approach that avoids harsher methylating agents, minimizing side reactions and decomposition.
The formylation-nitration-hydrolysis method allows better control over regioselectivity and fewer by-products compared to direct nitration of anilines but requires careful solvent and temperature control and longer reaction times.
The choice of solvents (e.g., dichloromethane, dichloroethane, ethers, benzene) and catalysts (Lewis acids, molecular sieves) in nitration and amination steps significantly influences yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,5-dimethyl-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-N,5-dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Intermediates:
2-Chloro-N,5-dimethyl-4-nitroaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is used in the preparation of anti-cancer agents and other therapeutic drugs due to its ability to undergo further chemical transformations that introduce biologically active functional groups .
2. Antibacterial and Antifungal Agents:
Research indicates that derivatives of 2-Chloro-N,5-dimethyl-4-nitroaniline exhibit significant antibacterial and antifungal activities. Studies have shown that modifications of this compound can lead to enhanced efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
1. Pesticide Development:
The compound is also utilized in the formulation of pesticides. Its derivatives are known to possess herbicidal and insecticidal properties, contributing to effective pest management strategies in agriculture. The synthesis of novel pesticide formulations often incorporates 2-Chloro-N,5-dimethyl-4-nitroaniline as a key component .
Material Science Applications
1. Dye Production:
In material science, 2-Chloro-N,5-dimethyl-4-nitroaniline is employed as a dye intermediate. Its vibrant color properties make it suitable for use in textiles and other materials where colorfastness and stability are required .
2. Corrosion Inhibitors:
The compound has been studied for its potential application as a corrosion inhibitor in various industrial settings. Its ability to form protective films on metal surfaces helps mitigate corrosion processes, thereby extending the lifespan of metal components .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-N,5-dimethyl-4-nitroaniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their properties are compared below:
Physicochemical Properties
- Electron-Withdrawing Effects : The nitro group at position 4 in the target compound reduces electron density at the ortho and para positions, directing electrophilic attacks to meta positions. This contrasts with 4-chloro-N,N-dimethyl-2-nitroaniline, where the nitro group at position 2 deactivates the ring differently .
- Melting Points : While exact data is unavailable, analogs like 4,5-dichloro-2-nitroaniline (mp >200°C) suggest high thermal stability due to strong intermolecular hydrogen bonding and halogen interactions .
Research Findings and Trends
- Spectroscopic Behavior : Studies on fluoroaniline isomers () reveal that substituent positions significantly affect NMR shifts and IR absorption, implying that the target compound’s chloro and nitro groups would produce distinct spectral signatures .
- Molecular Docking: Methyl groups in N,N-dimethylamino derivatives (e.g., ) enhance binding to hydrophobic enzyme pockets, a trait exploitable in drug design for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
